Avicularin

Descripción general

Descripción

Avicularin is a bio-active flavonol isolated from a number of plants including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It suppresses lipid accumulation through repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells .

Synthesis Analysis

Avicularin is derived from various plants, and its synthesis has been reported in the context of creating a Zn-Avicularin complex for the evaluation of antidiabetic properties .Molecular Structure Analysis

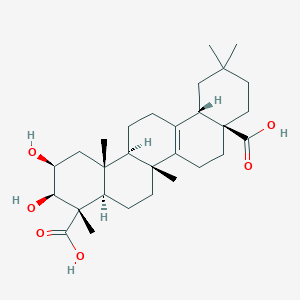

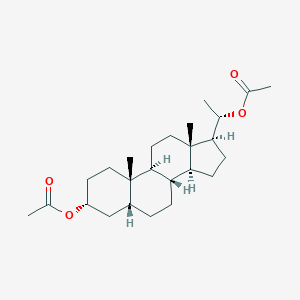

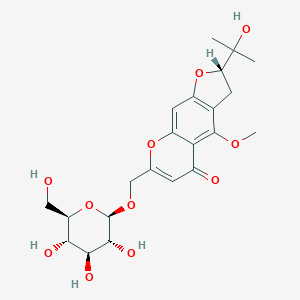

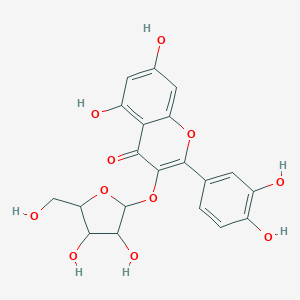

Avicularin has a molecular weight of 434.35 g/mol and its molecular formula is C20H18O11 .Chemical Reactions Analysis

Avicularin has been studied for its antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl (OH) scavenging assays .Physical And Chemical Properties Analysis

Avicularin is a light yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .Aplicaciones Científicas De Investigación

Avicularin, a bioactive flavonoid found in various plants, has garnered significant interest in scientific research due to its diverse pharmacological properties. Below is a comprehensive analysis of Avicularin’s applications in scientific research, focusing on six unique applications:

Anti-tumor Effects

Avicularin has shown promise as an anti-tumor agent. Research indicates that it can inhibit the viability of cancer cells, including lung cancer cells (A549 cells), suggesting a potential role in cancer therapy .

Hepatoprotective Properties

Studies have also highlighted Avicularin’s hepatoprotective activities, which could be beneficial in protecting the liver from various forms of damage and supporting liver health .

Role in Human Hepatocellular Carcinoma (HCC)

Avicularin has been studied for its effects on human hepatocellular carcinoma. It may play a role in ameliorating HCC through specific mechanisms of action that are currently under investigation .

Pharmacological Research

The pharmacological properties of Avicularin extend beyond the aforementioned applications. Its presence in Polygonum aviculare and other plants opens up avenues for further pharmacological research, exploring its full potential across various medical applications .

Mecanismo De Acción

Avicularin is a bioactive flavonol isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It has been reported to possess diverse pharmacological properties such as anti-inflammatory, anti-infectious, and anti-cancer effects . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on Avicularin’s action.

Target of Action

Avicularin primarily targets the NF-κB (p65), COX-2, and PPAR-γ activities . These targets play crucial roles in inflammation and cancer progression. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-2 is an enzyme responsible for inflammation and pain, and PPAR-γ is a nuclear receptor that plays a role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Avicularin interacts with its targets, leading to significant changes in cellular processes. It inhibits NF-κB (p65), COX-2, and PPAR-γ activities , which results in the suppression of inflammation and promotion of apoptosis . For instance, in lung cancer cells (A549), Avicularin has been found to promote apoptosis and halt the cell cycle at the G2/M phase .

Biochemical Pathways

Avicularin affects several biochemical pathways. It suppresses lipid accumulation through the repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells . In the context of hepatocellular carcinoma, Avicularin has been shown to regulate the NF‑κB/COX‑2/PPAR‑γ activities . In lung cancer, it inhibits inflammation, oxidative stress, and induces apoptosis .

Pharmacokinetics

Avicularin is rapidly eliminated from the systemic circulation within 1 hour post-dose, with a half-life (t1/2) of 0.8 ± 0.3 hours and a clearance rate (CL) of 55.3 ± 8.2 L/h/kg . These pharmacokinetic properties suggest that Avicularin has a relatively short duration of action, which may influence its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Avicularin’s action are multifaceted. It has been shown to significantly reduce cellular viability in lung cancer cells (A549) and promote apoptosis . In hepatocellular carcinoma, Avicularin treatment markedly decreases cell proliferation and induces apoptosis . It also inhibits cell migration and invasion, thereby potentially limiting cancer metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Avicularin. For instance, in a study investigating the effects of Avicularin on lead-induced hepatotoxicity, it was found that Avicularin significantly reduced hepatic inflammation, endoplasmic reticulum stress, and glucose metabolism disorder induced by lead . This suggests that the presence of environmental toxins like lead can influence the therapeutic efficacy of Avicularin.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCDNTVZSILEOY-UXYNSRGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205832 | |

| Record name | Avicularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avicularin | |

CAS RN |

572-30-5 | |

| Record name | Avicularin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avicularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avicularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVICULARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN38NQ38BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.